2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dimethylphenyl)thio)aniline: Shares a similar structural motif but lacks the triazole ring.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride: Contains a piperazine ring instead of the triazole ring.
Uniqueness
2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
618441-18-2 |
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Molecular Formula |
C24H22N4OS |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)23-26-27-24(28(23)20-11-7-4-8-12-20)30-16-22(29)25-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
UJNMWEVSAZWHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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